molecular formula C11H15ClN2 B1411982 N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine CAS No. 1597646-51-9

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine

Cat. No.: B1411982
CAS No.: 1597646-51-9
M. Wt: 210.7 g/mol
InChI Key: JDWFIVJGOCOGDV-UHFFFAOYSA-N
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Description

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine , commonly known as acetamiprid , is a neonicotinoid insecticide. It is widely used in agriculture due to its high efficiency, low toxicity, and broad-spectrum activity. Acetamiprid acts by activating the nicotinic acetylcholine receptor (nAChR), leading to paralysis and death of pest organisms .


Chemical Reactions Analysis

Acetamiprid undergoes various chemical reactions, including hydrolysis, oxidation, and microbial degradation. Notably, microbial-based biological degradation has been effective in treating acetamiprid-contaminated environments .

Scientific Research Applications

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, including derivatives from pyridine, exhibit remarkable versatility in organic synthesis and medicinal chemistry. These compounds serve as crucial intermediates in the formation of metal complexes, design of catalysts, and asymmetric synthesis. They have been applied in the development of drugs with anticancer, antibacterial, and anti-inflammatory properties due to their biological significance and functional diversity. The importance of heterocyclic N-oxide derivatives in these fields highlights their potential in advanced chemistry and drug discovery efforts (Li et al., 2019).

Medicinal Applications and DNA Methyltransferase Inhibitors

The compound's structural class is relevant to the study and development of DNA methyltransferase inhibitors, a crucial area in cancer treatment research. These inhibitors have shown promise in reactivating suppressor gene expression and exerting antitumor effects, highlighting the potential medicinal applications of compounds within this chemical class (Goffin & Eisenhauer, 2002).

Pyridine Derivatives in Chemosensing Applications

Pyridine derivatives, closely related to the chemical structure of interest, play a vital role in chemosensing applications due to their affinity for various ions and neutral species. These compounds are used in designing highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This application underscores the versatility of pyridine derivatives in analytical chemistry and environmental monitoring (Abu-Taweel et al., 2022).

Environmental Chemicals and Epigenetic Modifications

The broader class of nitrogen-containing heterocyclic compounds, to which N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine belongs, is also significant in studying the impact of environmental chemicals on epigenetic modifications. These studies are crucial for understanding how exposure to certain chemicals can lead to heritable changes in gene expression without altering the DNA sequence, potentially informing safety regulations and protective measures (Baccarelli & Bollati, 2009).

Mechanism of Action

As mentioned earlier, acetamiprid acts by binding to nAChRs in the nervous system of insects. This disrupts neural transmission, leading to paralysis and eventual death of pests. The unique mode of action distinguishes it from other insecticides .

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-14(10-5-2-6-10)8-9-4-3-7-13-11(9)12/h3-4,7,10H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFIVJGOCOGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=CC=C1)Cl)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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